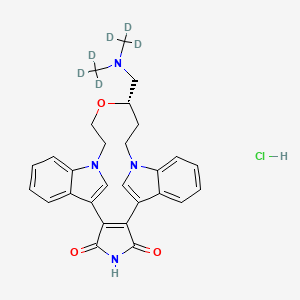

Ruboxistaurin-d6 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled derivative of Ruboxistaurin Hydrochloride. Ruboxistaurin is an orally active, selective inhibitor of protein kinase C beta, which plays a significant role in various cellular processes, including cell differentiation, proliferation, and apoptosis . The deuterium labeling in Ruboxistaurin-d6 Hydrochloride is primarily used for pharmacokinetic studies to understand the drug’s behavior in biological systems .

科学的研究の応用

Ruboxistaurin-d6 Hydrochloride has several scientific research applications:

Chemistry: Used as a tracer in pharmacokinetic studies to understand the drug’s behavior in biological systems.

Biology: Investigated for its role in inhibiting protein kinase C beta, which is involved in various cellular processes.

Industry: Utilized in the development of new therapeutic agents targeting protein kinase C beta.

作用機序

Target of Action

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled form of Ruboxistaurin Hydrochloride . The primary target of Ruboxistaurin-d6 Hydrochloride is Protein Kinase C beta (PKCβ) . PKCβ is an enzyme that plays a crucial role in several signal transduction pathways and is involved in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

Ruboxistaurin-d6 Hydrochloride acts as a selective inhibitor of PKCβ . It exhibits ATP-dependent competitive inhibition of PKCβ . The inhibition constants (Ki) for PKCβ is 2 nM . This means that Ruboxistaurin-d6 Hydrochloride competes with ATP for binding to PKCβ, thereby preventing the phosphorylation and activation of this enzyme .

Biochemical Pathways

PKCβ is involved in numerous cellular processes and signaling pathways, including those related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Ruboxistaurin-d6 Hydrochloride, as well as their impact on its bioavailability, remain to be determined.

Result of Action

The molecular and cellular effects of Ruboxistaurin-d6 Hydrochloride’s action are likely to be related to its inhibition of PKCβ. By inhibiting this enzyme, Ruboxistaurin-d6 Hydrochloride could potentially modulate various cellular processes controlled by PKCβ, such as cell growth, differentiation, and apoptosis .

生化学分析

Biochemical Properties

Ruboxistaurin-d6 Hydrochloride exhibits ATP-dependent competitive inhibition of PKC beta I, with an IC50 of 4.7 nM . It also inhibits PKC beta II with an IC50 of 5.9 nM . This interaction with PKC beta enzymes suggests that Ruboxistaurin-d6 Hydrochloride plays a significant role in biochemical reactions involving these enzymes.

Cellular Effects

Ruboxistaurin-d6 Hydrochloride, like its parent compound Ruboxistaurin, has been shown to have effects on various types of cells. For instance, it has been reported to suppress glucose-induced adhesion of human monocytes to endothelial cells in vitro

Molecular Mechanism

The molecular mechanism of Ruboxistaurin-d6 Hydrochloride is primarily through its inhibition of PKC beta enzymes. By competitively inhibiting these enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

準備方法

The synthesis of Ruboxistaurin-d6 Hydrochloride involves several steps:

Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate: This is achieved through a series of protection and deprotection steps.

Deprotection to 1-cyano L-2-deoxyribose: This step involves removing protective groups to yield the desired intermediate.

Oxidative cleaving to (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile: This step involves oxidative cleavage to form the intermediate.

Transformation to methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester: This involves the transformation of the intermediate to the ester form.

Coupling with 1-substituted-3,4-bis(3-indolyl)maleimide: This step leads to the formation of the core structure of Ruboxistaurin.

Methylation and deprotection: The final steps involve methylation of the amino group and deprotection to yield Ruboxistaurin.

化学反応の分析

Ruboxistaurin-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Ruboxistaurin-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Ruboxistaurin Hydrochloride: The non-deuterated form of Ruboxistaurin-d6 Hydrochloride.

Staurosporine: A natural product from which Ruboxistaurin is derived.

Bisindolylmaleimide I: Another inhibitor of protein kinase C with a similar structure

Ruboxistaurin-d6 Hydrochloride stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in scientific research.

特性

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)